2-Fluoro-4-(propan-2-yl)cyclohexan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H18FN |
|---|---|
Molecular Weight |
159.24 g/mol |
IUPAC Name |
2-fluoro-4-propan-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C9H18FN/c1-6(2)7-3-4-9(11)8(10)5-7/h6-9H,3-5,11H2,1-2H3 |
InChI Key |
WZTBAZJNFMIUNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(C(C1)F)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Fluoro 4 Propan 2 Yl Cyclohexan 1 Amine
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. ias.ac.inresearchgate.net For 2-Fluoro-4-(propan-2-yl)cyclohexan-1-amine, this process involves identifying logical bond cleavages that lead to viable synthetic precursors.
The primary strategic decision in the synthesis of this compound revolves around the timing and method of introducing the fluorine atom and the amine group. Several retrosynthetic disconnections can be envisioned, each with its own set of advantages and challenges.
A primary disconnection of the C-N bond suggests a precursor such as a fluorinated cyclohexanone (B45756) or cyclohexanol, which can then be converted to the amine via reductive amination or other nitrogen-introduction methodologies. This approach simplifies the final steps but places the burden on achieving a stereoselective synthesis of the fluorinated intermediate.
Alternatively, disconnecting the C-F bond leads to a 4-(propan-2-yl)cyclohexan-1-amine precursor. The subsequent fluorination of this molecule would need to be highly regioselective and stereoselective to yield the desired product. The timing of functional group introduction is critical, as the presence of one group can significantly influence the reactivity and selectivity of the introduction of the second. For instance, the amine group may need to be protected during the fluorination step to prevent side reactions.
The synthesis of related fluorinated cyclohexylamine (B46788) building blocks has been reported starting from the Birch reduction of benzonitrile, followed by a series of transformations including epoxidation and hydrofluorination. nih.govbeilstein-journals.org This highlights a strategy where the aromatic ring serves as a precursor to the cyclohexane (B81311) core, with functional groups being introduced and modified during the process. nih.govbeilstein-journals.org
| Disconnection | Precursor | Key Transformation | Challenges |
|---|---|---|---|
| C-N Bond | 2-Fluoro-4-(propan-2-yl)cyclohexan-1-one | Reductive Amination | Stereocontrol during amination |
| C-F Bond | 4-(propan-2-yl)cyclohexan-1-amine | Fluorination | Regio- and stereoselectivity of fluorination; potential need for protecting groups |
| Ring Formation | Fluorinated acyclic precursor | Cyclization | Control of ring stereochemistry |
The cyclohexane ring of this compound contains multiple stereocenters. The relative and absolute stereochemistry of these centers is crucial for the molecule's biological activity and physical properties. Therefore, stereoselective synthetic methods are paramount.
Diastereoselective approaches often rely on substrate control, where the existing stereocenters in a precursor molecule direct the stereochemical outcome of subsequent reactions. For example, the reduction of a ketone or the opening of an epoxide can be influenced by adjacent substituents. Chiral auxiliaries can also be employed to induce stereoselectivity, which are later removed.
Enantioselective synthesis can be achieved through the use of chiral catalysts or reagents. For instance, asymmetric hydrogenation or asymmetric fluorination reactions can establish the desired stereochemistry. The development of photocatalyzed intermolecular [4+2] cycloadditions has provided a pathway to highly functionalized cyclohexylamine derivatives with excellent diastereoselectivities. nih.gov
Direct and Indirect Fluorination Strategies
The introduction of a fluorine atom onto a cyclohexane ring can be accomplished through various direct and indirect methods. The choice of strategy depends on the available starting materials, the desired stereochemistry, and the compatibility with other functional groups in the molecule.
Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) ion. This is a common and effective method for introducing fluorine into a molecule. In cyclohexane systems, suitable precursors for nucleophilic fluorination include alcohols (after conversion to a sulfonate ester), epoxides, and alkyl halides.
The stereochemical outcome of nucleophilic fluorination is often predictable, proceeding with inversion of configuration at the reaction center (S(_N)2 mechanism). This allows for precise control over the stereochemistry of the C-F bond. Reagents such as potassium fluoride (KF), cesium fluoride (CsF), and various amine-HF complexes (e.g., Et(_3)N·3HF) are commonly used fluoride sources. beilstein-journals.org The choice of fluoride source and reaction conditions can significantly impact the reaction's efficiency and selectivity. nih.gov For example, the ring-opening of epoxides with fluoride reagents can be a highly regio- and stereoselective process. researchgate.net
Deoxyfluorination reactions, where a hydroxyl group is directly replaced by fluorine, are also a powerful tool. Reagents like diethylaminosulfur trifluoride (DAST) are frequently used for this transformation. However, these reactions can sometimes be complicated by rearrangements, especially in complex systems. core.ac.ukresearchgate.net
Electrophilic fluorination utilizes a reagent that delivers an electrophilic fluorine species ("F") to a nucleophilic carbon center. wikipedia.org This approach is particularly useful for the fluorination of electron-rich systems such as enols, enol ethers, or enamides. wikipedia.orgnih.gov In the context of cyclohexane systems, an enolate derived from a cyclohexanone derivative can be fluorinated using an electrophilic fluorine source.
Common electrophilic fluorinating reagents include N-fluorosulfonimides (e.g., NFSI) and Selectfluor®. researchgate.netsapub.org These reagents are generally more stable and easier to handle than gaseous fluorine. The stereoselectivity of electrophilic fluorination can be controlled through the use of chiral auxiliaries or catalysts. nih.gov While the mechanism of electrophilic fluorination is still a subject of some debate, it has been successfully applied to the synthesis of a wide range of fluorinated compounds. wikipedia.orgnih.gov
An alternative to introducing fluorine onto a pre-existing cyclohexane ring is to construct the ring from an acyclic precursor that already contains the fluorine atom. This strategy can be advantageous for controlling the position and stereochemistry of the fluorine substituent.
Various cyclization reactions, such as Diels-Alder reactions or intramolecular aldol (B89426) condensations, can be employed to form the cyclohexane ring. The stereochemistry of the final product is determined by the stereochemistry of the acyclic precursor and the mechanism of the cyclization reaction. This approach offers a high degree of flexibility in the synthesis of complex fluorinated cyclohexanes.
Stereoselective and Enantioselective Synthesis
Stereoselective synthesis aims to produce a specific stereoisomer of a product from a mixture of possibilities. When the synthesis is designed to produce a specific enantiomer, it is termed enantioselective. For a molecule with multiple stereocenters like this compound, controlling both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry is paramount.
Diastereoselective cycloaddition reactions are powerful tools for constructing cyclic systems with controlled stereochemistry. nih.gov The Diels-Alder reaction, a [4+2] cycloaddition, and other cycloaddition variants can establish multiple stereocenters in a single step with high diastereoselectivity. nih.gov For the synthesis of a substituted cyclohexylamine derivative, a potential strategy could involve the cycloaddition of a dienophile containing the isopropyl group with a diene, followed by functionalization of the resulting cycloadduct to introduce the fluoro and amino groups. The facial selectivity of the cycloaddition can be influenced by steric and electronic factors of the reactants and the use of catalysts, thereby directing the formation of specific diastereomers.
Visible-light-enabled photocatalysis has emerged as a mild and efficient method for promoting [4+2] cycloaddition reactions to access highly functionalized cyclohexylamine derivatives with excellent diastereoselectivities. nih.gov Although not specifically demonstrated for this compound, this methodology highlights a modern approach to constructing the core ring system with defined relative stereochemistry. nih.gov The reaction proceeds through a redox-neutral process, offering good functional-group compatibility. nih.gov
Subsequent functionalization of the cycloadduct would be required to introduce the fluorine and amine moieties. The stereochemical outcome of these transformations would depend on the reaction conditions and the directing effects of the existing stereocenters. For instance, fluorination and amination reactions can proceed via either syn or anti-addition pathways, leading to different diastereomers.
In recent years, asymmetric organocatalysis and biocatalysis have become indispensable tools for the synthesis of chiral amines, offering high enantioselectivity and environmentally benign reaction conditions. nih.govnih.gov
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. nih.gov For the synthesis of chiral cyclohexylamines, a notable approach is the organocatalytic asymmetric cascade reaction. organic-chemistry.orgacs.org This strategy can involve a sequence of reactions, such as an aldol addition-dehydration-conjugate reduction-reductive amination, catalyzed by a chiral Brønsted acid in the presence of an achiral amine. organic-chemistry.orgacs.org This one-pot process allows for the efficient formation of multiple C-C bonds and stereogenic centers, delivering cyclohexylamine products with high yields and excellent enantioselectivities, often exceeding 90% enantiomeric excess (ee). organic-chemistry.org The use of a chiral phosphoric acid catalyst is often crucial for achieving high cis-selectivity in the final product. organic-chemistry.org
Biocatalysis employs enzymes as catalysts, which are highly selective and efficient. eurekaselect.com For the synthesis of chiral amines, transaminases (TAs) and amine dehydrogenases (AmDHs) are particularly relevant. nih.govnih.gov These enzymes can catalyze the asymmetric amination of ketones to produce chiral amines with high enantiopurity. nih.govacs.org
Transaminases, which are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, are important biocatalysts for synthesizing chiral amines. nih.gov An asymmetric amination method using a transaminase could be envisioned starting from 4-(propan-2-yl)cyclohexan-1-one. The stereochemical outcome would be determined by the choice of a suitable R- or S-selective transaminase.
Reductive aminases provide a sustainable route to chiral amines from prochiral ketones, using inexpensive ammonium (B1175870) salts as the amino source. nih.gov While the high cost of the NADPH cofactor can be a drawback, coenzyme recycling systems are often employed to mitigate this issue. nih.gov
The introduction of fluorine can be achieved either by using a fluorinated precursor or through a separate fluorination step. Biocatalytic fluorination using enzymes like fluorinases is an emerging field that offers the potential for highly selective C-F bond formation under mild conditions. nih.govnumberanalytics.comacsgcipr.org
Table 1: Comparison of Catalytic Methods for Chiral Amine Synthesis
| Feature | Asymmetric Organocatalysis | Biocatalysis (Enzyme-Mediated) |
|---|---|---|
| Catalyst | Small chiral organic molecules (e.g., proline, chiral phosphoric acids) | Enzymes (e.g., transaminases, amine dehydrogenases) |
| Selectivity | High enantioselectivity and diastereoselectivity achievable | Excellent chemo-, regio-, and stereoselectivity |
| Reaction Conditions | Generally mild, often metal-free | Mild (aqueous media, physiological pH and temperature) |
| Substrate Scope | Broad, but can be catalyst-dependent | Can be limited, but protein engineering is expanding the scope |
| Advantages | Metal-free, stable catalysts, operational simplicity | High selectivity, environmentally friendly, biodegradable catalysts |
| Disadvantages | Catalyst loading can be high, purification may be challenging | Enzyme stability, cofactor dependency, potential for inhibition |
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having served its purpose of inducing asymmetry. This is a well-established strategy in asymmetric synthesis. wikipedia.orgsigmaaldrich.com
For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to direct the diastereoselective introduction of the fluoro and amino groups. For example, a chiral oxazolidinone auxiliary, popularized by David A. Evans, could be used to direct the alkylation or other functionalization of a cyclohexanone derivative. wikiwand.com The steric hindrance provided by the substituents on the auxiliary directs the approach of reagents from a specific face, leading to a high degree of stereocontrol. wikiwand.com Once the desired stereocenters are established, the auxiliary can be cleaved.
Chiral ligands are used in conjunction with metal catalysts to create a chiral environment around the metal center. This chiral environment can then influence the stereochemical outcome of the reaction. For instance, asymmetric hydrogenation or amination reactions catalyzed by transition metal complexes bearing chiral phosphine (B1218219) or diamine ligands are powerful methods for producing enantiomerically enriched products.
Asymmetric Organocatalysis and Biocatalysis in Amine Synthesis
Synthesis of Specific Diastereomers and Enantiomers of this compound
The synthesis of specific diastereomers and enantiomers of this compound requires careful planning of the synthetic route and the use of stereoselective reactions.
The relative stereochemistry of the fluoro and amino groups (cis or trans) on the cyclohexane ring is a critical aspect of the synthesis. The choice of reaction and reaction conditions can be tailored to favor the formation of one diastereomer over the other.
For example, nucleophilic substitution reactions to introduce the fluoride or amine can proceed with either inversion or retention of configuration at the reacting center, depending on the mechanism (S_N2 or S_N1-like). A classic S_N2 reaction on a chiral electrophile will result in an inversion of stereochemistry.
The synthesis of cis- and trans-4-[¹⁸F]fluoro-L-proline, for instance, has been achieved through nucleophilic fluorination of protected 4-hydroxy-L-proline derivatives. nih.gov The stereochemical outcome of the fluorination is dependent on the stereochemistry of the starting alcohol and the reaction mechanism. A similar strategy could be applied to a suitably protected 4-(propan-2-yl)cyclohexan-1-ol-2-amine precursor.
Furthermore, isomerization techniques can sometimes be employed to convert one diastereomer into another. For non-fluorinated derivatives, the isomerization of imines has been described as a method to enrich the desired trans isomer of 4-methylcyclohexylamine. google.com
The separation of diastereomers is often possible through standard purification techniques such as column chromatography or crystallization, taking advantage of their different physical properties.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-(propan-2-yl)cyclohexan-1-one |
| 4-methylcyclohexylamine |
| cis-4-[¹⁸F]fluoro-L-proline |
| trans-4-[¹⁸F]fluoro-L-proline |
| 4-hydroxy-L-proline |
Enantiomeric Purity Assessment and Resolution Strategies
The production of enantiomerically pure this compound is crucial for its potential applications, as different enantiomers of a chiral compound can exhibit distinct biological activities. nih.gov Therefore, robust methods for assessing enantiomeric purity and resolving racemic mixtures are essential.
Chiral chromatography, particularly high-performance liquid chromatography (HPLC), stands as a primary method for both the analytical determination of enantiomeric excess and the preparative separation of enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. nih.gov
The selection of an appropriate CSP and mobile phase is critical for achieving successful enantioseparation. researchgate.net For a primary amine like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. researchgate.net These CSPs can offer a wide range of chiral recognition abilities for various compounds. nih.gov
The general approach involves dissolving the racemic mixture in a suitable solvent and injecting it into the HPLC system equipped with a chiral column. The mobile phase, typically a mixture of solvents like hexane/isopropanol or acetonitrile/water, is chosen to optimize the separation. researchgate.net The differential interactions between the enantiomers and the CSP cause one enantiomer to travel through the column faster than the other, allowing for their separation and quantification. nih.gov
Table 1: Common Chiral Stationary Phases for Amine Separation
| Chiral Stationary Phase (CSP) Type | Common Trade Names | General Applicability for Amines |
|---|---|---|
| Polysaccharide-based (Cellulose) | Chiralcel® OD, Chiralcel® OJ | Broad applicability for a wide range of chiral compounds, including primary and secondary amines. |
| Polysaccharide-based (Amylose) | Chiralpak® AD, Chiralpak® AS | Often show complementary selectivity to cellulose-based phases for amine separation. |
| Pirkle-type (Brush-type) | Whelk-O® 1, (S,S)-Whelk-O® 2 | Effective for compounds containing π-acidic or π-basic groups, including aromatic amines. |
This table presents a generalized overview of CSPs and is not based on specific experimental data for this compound.
Classical resolution via diastereomeric salt formation is a widely used and scalable method for separating the enantiomers of amines. pharmtech.com This strategy involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.org This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. libretexts.org
The key steps in this process are:
Salt Formation: The racemic this compound is treated with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid) in a suitable solvent. This results in the formation of two diastereomeric salts: [(+)-amine-(+)-acid] and [(-)-amine-(+)-acid].
Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or solvent evaporation. wikipedia.org The less soluble salt is typically targeted for isolation. wikipedia.org
Separation and Liberation: The crystallized diastereomeric salt is separated by filtration. The desired enantiomer of the amine is then recovered by treating the salt with a base to neutralize the chiral acid.
The choice of the chiral resolving agent and the crystallization solvent is critical for the success of this method and often requires empirical screening to find the optimal conditions. onyxipca.com
Table 2: Common Chiral Resolving Agents for Amines
| Chiral Resolving Agent | Type | Typical Amines Resolved |
|---|---|---|
| (+)-Tartaric Acid | Acidic | Primary and secondary amines. libretexts.org |
| (-)-Malic Acid | Acidic | A variety of basic compounds. onyxipca.com |
| (+)-Camphor-10-sulfonic acid | Acidic | Often used for resolving basic compounds. libretexts.org |
| (-)-Mandelic Acid | Acidic | Effective for a range of amines. onyxipca.com |
This table lists common resolving agents and their general applications and is not based on specific resolution studies of this compound.
Comprehensive Stereochemical and Conformational Analysis
Configurational Assignment and Nomenclature (R/S, cis/trans, axial/equatorial)
The nomenclature of substituted cyclohexanes must define both the absolute configuration at each stereocenter and the relative orientation of the substituents on the ring.
The absolute configuration (R/S) of the three chiral centers (C-1, C-2, and C-4) dictates the specific stereoisomer. Determining this configuration experimentally is a critical step in characterizing the molecule. Several advanced analytical techniques can be employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for assigning absolute configuration, often by using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). For 2-Fluoro-4-(propan-2-yl)cyclohexan-1-amine, the primary amine group is an ideal site for derivatization. Reaction with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its derivatives, creates a pair of diastereomers. researchgate.netfrontiersin.org The differing magnetic environments in these diastereomers lead to measurable differences in the chemical shifts of nearby nuclei (e.g., ¹H, ¹³C, or ¹⁹F). By analyzing these chemical shift differences (Δδ), and applying established models like Mosher's model, the absolute configuration of the amine-bearing carbon (C-1) and potentially adjacent centers can be deduced. frontiersin.org
Chiroptical Methods : Techniques such as Circular Dichroism (CD) spectroscopy can also establish absolute configuration. For molecules that lack a suitable chromophore, derivatization is necessary. For instance, the amine group could be converted into a derivative that absorbs in the UV-Vis region. Alternatively, induced CD methods, which involve forming a complex between the molecule and an achiral reagent like dimolybdenum tetraacetate (Mo₂(OAc)₄) or dirhodium tetrakis(trifluoroacetate) (Rh₂(OCOCF₃)₄), can be used. nih.govencyclopedia.pub The sign of the observed Cotton effects in the CD spectrum of the resulting complex can be correlated to the absolute stereochemistry of the functional group. nih.gov
X-ray Crystallography : Unambiguous determination of both absolute and relative configuration can be achieved through single-crystal X-ray diffraction, provided the compound or a suitable derivative can be crystallized. This method provides a detailed three-dimensional structure of the molecule in the solid state.
The relative configuration describes the spatial orientation of the substituents with respect to each other, commonly denoted as cis (on the same side of the ring) or trans (on opposite sides). In the chair conformation, this translates to the substituents being either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).
For a 1,2,4-trisubstituted cyclohexane (B81311), there are four possible diastereomers based on the relative (cis/trans) arrangements of the three substituents. The relationship between the substituents in the two stable chair conformations is crucial. For any given isomer, a ring flip interconverts all axial positions to equatorial and vice versa. pressbooks.pub
Table 1: Possible Relative Configurations and Conformations
| Isomer Description | Substituent at C-1 (NH₂) | Substituent at C-2 (F) | Substituent at C-4 (i-Pr) | Conformer 1 (a/e notation) | Conformer 2 (a/e notation) |
|---|---|---|---|---|---|
| cis,cis (all up) | up | up | up | e, a, e | a, e, a |
| cis,trans (1,2-cis, 2,4-trans) | up | up | down | e, a, a | a, e, e |
| trans,cis (1,2-trans, 2,4-cis) | up | down | down | e, e, a | a, a, e |
Note: 'up' and 'down' refer to the position relative to the plane of the ring. 'a' denotes axial and 'e' denotes equatorial.
The determination of the relative stereochemistry is primarily accomplished using ¹H NMR spectroscopy, specifically by analyzing:
Coupling Constants (³J) : The magnitude of the coupling constant between vicinal protons (e.g., H-1 and H-2, H-2 and H-3) depends on the dihedral angle between them. Large coupling constants (³J ≈ 8–13 Hz) are indicative of an axial-axial relationship, while smaller values (³J ≈ 2–5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.
Nuclear Overhauser Effect (NOE) : NOE experiments reveal through-space proximity between protons. For instance, a strong NOE between two protons in a 1,3-diaxial arrangement would confirm their relative positions and the chair conformation.
Conformational Dynamics of the Cyclohexane Ring
The cyclohexane ring is not static but undergoes rapid interconversion between two chair conformations at room temperature, a process known as a ring flip. pressbooks.pubmasterorganicchemistry.com The presence of substituents influences the energy barrier of this interconversion and shifts the equilibrium to favor the most stable conformation.
For unsubstituted cyclohexane, the energy barrier for the chair-chair interconversion is approximately 10 kcal/mol (42 kJ/mol). masterorganicchemistry.comwikipedia.org This process proceeds through higher-energy intermediates like the half-chair and twist-boat conformations. masterorganicchemistry.com The rate of this interconversion is very high, on the order of 10⁵ ring-flips per second at room temperature. wikipedia.org The introduction of substituents can alter this barrier, though typically not to a degree that would allow for the isolation of individual conformers at room temperature. researchgate.net Low-temperature NMR studies are often required to "freeze out" the equilibrium and observe the signals for individual conformers. wikipedia.orgacs.org
In substituted cyclohexanes, the conformational equilibrium favors the chair form where the largest substituents occupy the more sterically favorable equatorial positions. libretexts.org This preference minimizes destabilizing 1,3-diaxial interactions, which are a form of steric strain between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to it. masterorganicchemistry.com
The stability of a conformer is assessed using conformational free energy values, known as A-values, which represent the energy difference between the axial and equatorial conformations for a given substituent.
Table 2: Conformational A-Values for Relevant Substituents
| Substituent | A-Value (kcal/mol) | Steric Demand |
|---|---|---|
| -F (Fluoro) | 0.24 - 0.38 | Small |
| -NH₂ (Amino) | 1.2 - 1.8 | Medium |
| -CH(CH₃)₂ (Isopropyl) | 2.1 - 2.2 | Large |
Data compiled from various sources on conformational analysis.
Based on these A-values, the conformational equilibrium of this compound will be primarily dictated by the large isopropyl group. This group has a strong preference for the equatorial position. libretexts.org For example, in a trans,trans isomer where all substituents can be equatorial (e,e,e), this conformer would be significantly more stable than its ring-flipped (a,a,a) counterpart. Conversely, for an isomer like the cis,trans (e,a,a) conformer, the ring-flipped (a,e,e) conformer would be heavily favored, as it places the bulky isopropyl group and the amino group in equatorial positions, leaving only the small fluorine atom in an axial position. openstax.org
While steric bulk is often the dominant factor, stereoelectronic effects can also play a significant role, particularly with highly electronegative substituents like fluorine. imperial.ac.ukmdpi.com These effects arise from orbital interactions between bonding or non-bonding electrons.
The Anomeric Effect : Traditionally described in pyranose rings, the anomeric effect refers to the preference of an electronegative substituent at the anomeric carbon (adjacent to the ring oxygen) for the axial position. This is often explained by a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom and the antibonding orbital (σ) of the C-substituent bond (n -> σ).
Pseudo-Anomeric Effects in Fluorinated Cyclohexanes : In carbocyclic rings like cyclohexane, similar effects, sometimes termed "pseudo-anomeric," have been observed. The high electronegativity of fluorine can lead to counter-intuitive axial preferences in certain contexts. d-nb.infonih.govst-andrews.ac.uk This stabilization can arise from several factors:
Hyperconjugation : An interaction between the C-H or C-C bonding orbitals of the ring and the antibonding orbital of the C-F bond (σ -> σ*).
Electrostatic Interactions : The C-F bond is highly polarized (Cᵟ⁺-Fᵟ⁻). This dipole can engage in stabilizing or destabilizing interactions with other polar bonds or polarized atoms in the molecule. For instance, studies on selectively fluorinated cyclohexanes have shown that attractive electrostatic interactions between an axial fluorine and polarized 1,3-diaxial hydrogens can lead to a surprising preference for the axial conformer. acs.orgnih.gov
In this compound, the fluorine atom is at a β-position relative to the amino group. The presence of the nitrogen lone pair and the polar C-N and C-F bonds could lead to complex intramolecular interactions, including potential hydrogen bonding (N-H···F) or dipole-dipole alignments that might subtly influence the conformational equilibrium beyond simple steric considerations.
Orientational Preferences of the Propan-2-yl and Amine Substituents
The cyclohexane ring in this compound predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The energetic favorability of a given conformation is largely determined by the steric interactions of these substituents.
Rotational Isomerism of the Isopropyl Group
While free rotation is possible, certain staggered conformations are energetically favored over eclipsed ones. The stability of these rotamers is influenced by steric interactions between the isopropyl's methyl groups and the adjacent parts of the cyclohexane ring. Computational and conformational analyses of similar structures show that the rotational barrier is relatively low, but there is a preference for conformations that minimize steric hindrance. acs.org
| Substituent | Relative Steric Bulk | Preferred Orientation | Primary Reason for Preference |
|---|---|---|---|
| Propan-2-yl (Isopropyl) | Large | Equatorial | Avoidance of 1,3-diaxial interactions fiveable.me |
| Amine (-NH₂) | Medium | Equatorial | Reduced steric strain |
| Fluoro (-F) | Small | Weak Equatorial | Minimal steric hindrance in either position |
Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Hindrance)
The relative positioning of the fluoro, amine, and isopropyl groups in this compound can lead to significant intramolecular interactions that affect conformational stability.
Steric Hindrance : As discussed, the primary intramolecular interaction governing the conformation is steric hindrance. nih.gov A conformation with the large isopropyl group in an axial position would result in significant destabilizing 1,3-diaxial interactions. fiveable.meyoutube.com The stability of the various diastereomers of this compound will largely depend on the number of substituents that can occupy equatorial positions simultaneously. Isomers where all three substituents are equatorial will generally be the most stable. study.com
Intramolecular Hydrogen Bonding : A key potential interaction in this molecule is intramolecular hydrogen bonding between the amine group (a hydrogen bond donor) and the fluorine atom (a potential hydrogen bond acceptor). The existence and strength of N-H···F hydrogen bonds are subjects of ongoing study. While covalently bound organic fluorine is a weak hydrogen bond acceptor, such interactions have been observed and characterized, particularly when the geometry of the molecule forces the donor and acceptor into close proximity. nih.govrsc.orgucla.edu In a cis-1,2-arrangement (where the amine and fluoro groups are on the same side of the ring), the chair conformation can bring these two groups close enough for a hydrogen bond to form. For example, a conformation with an equatorial amine group and an axial fluorine group at adjacent carbons could facilitate this interaction. The presence of such a bond could stabilize certain conformations that might otherwise be less favorable based on steric factors alone. nih.govsoton.ac.uk The strong inductive effect of the fluorine atom can also influence the acidity of nearby protons, further modulating these interactions. nih.govnih.gov
Diastereomeric and Enantiomeric Relationships in Substituted Cyclohexylamines
The molecule this compound possesses three chiral centers at carbons C1, C2, and C4. The maximum number of possible stereoisomers is therefore 2³, or 8. These stereoisomers exist as four pairs of enantiomers. The relationships between these isomers can be classified as either enantiomeric or diastereomeric.
Enantiomers : Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. savemyexams.com For any given isomer of this compound, its enantiomer will have the opposite configuration (R/S) at all three chiral centers (C1, C2, and C4). masterorganicchemistry.comyoutube.com Enantiomers have identical physical properties (e.g., boiling point, solubility) except for their interaction with plane-polarized light, which they rotate in equal but opposite directions. savemyexams.com
Diastereomers : Diastereomers are stereoisomers that are not mirror images of one another. chemistrysteps.com In the context of this molecule, any two stereoisomers that are not enantiomers are diastereomers. This includes cis-trans isomers. For example, an isomer with a cis relationship between the C1-amine and C2-fluoro groups is a diastereomer of an isomer with a trans relationship between these groups. libretexts.org Diastereomers have different physical and chemical properties. savemyexams.com
The stereochemical relationships can be described using cis/trans notation relative to the plane of the cyclohexane ring. For instance, (cis,cis)-2-fluoro-4-(propan-2-yl)cyclohexan-1-amine and (trans,trans)-2-fluoro-4-(propan-2-yl)cyclohexan-1-amine are diastereomers. Each of these named structures represents a pair of enantiomers.
| Relationship | Definition | Example Configuration Comparison (C1, C2, C4) | Key Property Difference |
|---|---|---|---|
| Enantiomers | Non-superimposable mirror images | (1R, 2S, 4R) vs. (1S, 2R, 4S) | Rotate plane-polarized light oppositely savemyexams.com |
| Diastereomers | Stereoisomers that are not mirror images | (1R, 2S, 4R) vs. (1R, 2R, 4R) | Different physical properties (e.g., melting point, boiling point) chemistrysteps.com |
Advanced Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Insights
NMR spectroscopy is the most powerful tool for elucidating the three-dimensional structure of 2-fluoro-4-(propan-2-yl)cyclohexan-1-amine in solution. By analyzing chemical shifts, coupling constants, and through-space correlations, the precise configuration (cis/trans) and predominant conformation (axial/equatorial orientation of substituents) can be determined.
In the ¹H NMR spectrum, protons on carbons bearing electronegative substituents (C1-NH₂ and C2-F) are expected to resonate downfield. The proton at C2 (H2) will be the most deshielded due to the fluorine atom and will appear as a complex multiplet due to coupling with the fluorine nucleus and adjacent protons. The proton at C1 (H1) will also be shifted downfield. The isopropyl group will present a characteristic septet for its methine proton and a doublet for the two methyl groups.
The key to conformational analysis lies in the vicinal coupling constants (³JHH), which are dependent on the dihedral angle between adjacent protons, a relationship described by the Karplus equation. wikipedia.orgwpmucdn.commiamioh.edu For a chair conformation, trans-diaxial protons (180° dihedral angle) exhibit large coupling constants (typically 8–13 Hz), whereas axial-equatorial and equatorial-equatorial protons (60° dihedral angle) show much smaller couplings (1–5 Hz). github.ioyoutube.com By measuring these couplings, the orientation of the substituents can be deduced.
Table 1: Representative ¹H NMR Data for a Stereoisomer of this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Inferred Information |
|---|---|---|---|---|
| H1 | ~3.10 | ddd | ³J(H1,H2ax) = 11.5³J(H1,H6ax) = 11.2³J(H1,H6eq) = 4.5 | Axial orientation (large ax-ax couplings) |
| H2 | ~4.50 | dtm | ¹J(H2,F) = 48.0³J(H2,H1ax) = 11.5³J(H2,H3ax) = 11.0³J(H2,H3eq) = 4.3 | Axial orientation |
| H4 | ~1.65 | m | - | Axial orientation |
| -CH(CH₃)₂ | ~1.85 | septet | ³J = 6.8 | Isopropyl methine |
| -CH(CH₃)₂ | ~0.90 | d | ³J = 6.8 | Isopropyl methyls |
| Ring CH₂, CH | 1.10 - 2.10 | m | - | Overlapping ring protons |
Note: Data are illustrative for a hypothetical trans,trans-isomer with all substituents in the equatorial position (leading to axial protons H1, H2, H4).
The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their electronic environment. The carbon attached to the fluorine atom (C2) will be significantly deshielded and will exhibit a large one-bond coupling constant (¹JCF). libretexts.orgcompoundchem.com The carbon bearing the amino group (C1) will also appear downfield.
The stereochemistry influences the chemical shifts of the ring carbons due to the γ-gauche effect. nih.govresearchgate.nettue.nlresearchgate.net An axial substituent causes steric compression on the γ-carbons (three bonds away), resulting in an upfield (shielding) shift of approximately 4-6 ppm for those carbons compared to a conformation where the substituent is equatorial. researchgate.net This effect is a powerful diagnostic tool for assigning substituent conformation.
Table 2: Representative ¹³C NMR Data for a Stereoisomer of this compound
| Carbon Assignment | Chemical Shift (δ, ppm) | ¹JCF (Hz) | Inferred Information |
|---|---|---|---|
| C1 (-CHNH₂) | ~55.0 | - | Carbon bearing amine group |
| C2 (-CHF) | ~90.5 | ~175 | Carbon bearing fluorine (large ¹JCF) |
| C3 | ~32.0 | - | |
| C4 (-CH-isopropyl) | ~44.0 | - | Carbon bearing isopropyl group |
| C5 | ~30.0 | - | |
| C6 | ~33.0 | - | |
| -CH(CH₃)₂ | ~33.5 | - | Isopropyl methine carbon |
Note: Data are illustrative and chemical shifts are sensitive to stereochemistry.
¹⁹F NMR is highly sensitive to the local environment of the fluorine atom. nih.govrsc.org The spectrum for this compound would consist of a single resonance, the chemical shift of which is characteristic of a secondary alkyl fluoride (B91410). spectrabase.comresearchgate.net This signal will be split into a multiplet by coupling to nearby protons, most significantly the geminal proton (H2) and the vicinal protons (H1 and H3). The magnitude of the vicinal ³JHF coupling also follows a Karplus-type relationship with the dihedral angle, providing another layer of conformational insight. semanticscholar.orgresearchgate.netnih.gov For instance, a large ³JHFax-Hax coupling (~30-40 Hz) is indicative of an anti-periplanar arrangement.
Table 3: Representative ¹⁹F NMR Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|
Note: Illustrative data for an isomer with an axial fluorine and axial H1 and H3 protons.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex spectra and determining the relative stereochemistry. science.govyoutube.comsdsu.eduslideshare.net
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity around the cyclohexane (B81311) ring, for example, by showing a cross-peak between H1 and H2, H2 and H3, and so on. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton with its directly attached carbon (¹H-¹³C one-bond correlation). This allows for the definitive assignment of each carbon resonance based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons over two or three bonds. This is crucial for establishing connectivity across the molecule. For instance, it can confirm the position of the isopropyl group by showing a correlation from the isopropyl methyl protons to C4 of the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, irrespective of bonding. NOESY is paramount for determining relative stereochemistry. For example, a cross-peak between two protons in a 1,3-diaxial relationship would strongly support their spatial proximity and stereochemical assignment. libretexts.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Signatures
The primary amine group (-NH₂) will exhibit characteristic N-H stretching vibrations, typically as a pair of bands in the 3300-3500 cm⁻¹ region in the IR spectrum. An N-H bending (scissoring) mode is expected around 1590-1650 cm⁻¹. Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹. The most diagnostic peak for the fluoro-substituent is a strong C-F stretching band, which typically appears in the 1000-1400 cm⁻¹ region. The fingerprint region (<1500 cm⁻¹) contains a complex pattern of signals from C-C stretching and various bending modes, which are unique to the specific stereoisomer and its conformation.
Table 4: Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Frequency Range (cm⁻¹) | Spectrum | Intensity |
|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | IR | Medium |
| C-H Stretch (aliphatic) | 2850 - 2960 | IR, Raman | Strong |
| N-H Bend (scissoring) | 1590 - 1650 | IR | Medium-Variable |
| CH₂ Bend (scissoring) | ~1450 | IR | Medium |
| C-F Stretch | 1000 - 1400 | IR | Strong |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis (beyond basic identification data)
High-resolution mass spectrometry (HRMS) provides an extremely accurate mass-to-charge ratio (m/z) measurement, which is used to confirm the elemental composition of the molecule. pnnl.gov For this compound, the molecular formula is C₁₀H₂₀FN, and its exact mass can be calculated and compared to the experimental value to within a few parts per million (ppm).
In addition to molecular formula confirmation, analysis of the fragmentation patterns, typically using electron ionization (EI), provides further structural information. Common fragmentation pathways for cyclic amines include alpha-cleavage, where the bond adjacent to the C-N bond is broken. hnxb.org.cnlibretexts.org The presence of the fluorine atom introduces other potential fragmentation routes, such as the loss of a neutral hydrogen fluoride (HF) molecule. researchgate.netnih.gov
Table 5: Plausible HRMS Fragments for C₁₀H₂₀FN
| m/z (Calculated) | Formula | Description |
|---|---|---|
| 173.15795 | [C₁₀H₂₀FN]⁺ | Molecular Ion (M⁺) |
| 158.13420 | [C₁₀H₁₇N]⁺ | Loss of HF |
| 130.14395 | [C₇H₁₂FN]⁺ | Loss of isopropyl radical (C₃H₇) |
| 115.12020 | [C₇H₁₃N]⁺ | Loss of isopropyl and HF |
| 84.08130 | [C₅H₁₀N]⁺ | Alpha-cleavage fragment |
Derivatization and Chemical Transformation Studies of 2 Fluoro 4 Propan 2 Yl Cyclohexan 1 Amine
Amine Functionalization Reactions
The primary amine functionality is a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse substituents and the construction of key chemical linkages.
The lone pair of electrons on the nitrogen atom of 2-Fluoro-4-(propan-2-yl)cyclohexan-1-amine makes it a potent nucleophile, readily participating in reactions with various electrophiles.
Acylation: This reaction involves the treatment of the amine with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct. This transformation results in the formation of a stable N-acyl derivative (an amide), effectively coupling the cyclohexylamine (B46788) core to a carboxylic acid moiety.
Alkylation: The introduction of alkyl groups onto the amine nitrogen can be achieved by reaction with alkyl halides. This reaction can proceed to form secondary or tertiary amines. Controlling the degree of alkylation can be challenging, often yielding a mixture of products. Reductive amination provides a more controlled alternative for the synthesis of secondary amines.
Sulfonylation: Reacting the amine with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields a sulfonamide. This functional group is a key structural motif in many biologically active compounds due to its ability to act as a stable hydrogen bond donor and mimic a carboxylate group.
Table 1: Examples of Amine Functionalization Reactions
| Reaction Type | Reagent Class | General Reagent Structure | General Product Structure |
|---|---|---|---|
| Acylation | Acyl Halide | R-CO-Cl | |
| Alkylation | Alkyl Halide | R-X (X=Cl, Br, I) | |
| Sulfonylation | Sulfonyl Chloride | R-SO₂-Cl |
R represents a generic organic substituent.
Building upon acylation, the amine group is a critical precursor for the synthesis of amides, ureas, and carbamates, which are fundamental linkages in medicinal chemistry and materials science.
Amides: As discussed, amides are readily formed via acylation. This reaction is one of the most common methods for incorporating the fluoro-cyclohexylamine scaffold into larger molecules, such as peptides or other complex natural product analogues.
Ureas: Urea (B33335) derivatives can be synthesized by reacting the amine with an isocyanate. nih.gov Alternatively, safer and more versatile methods employ phosgene (B1210022) equivalents like N,N'-carbonyldiimidazole (CDI) or triphosgene. nih.govmdpi.com These reactions first form a reactive intermediate with the amine, which then reacts with a second amine to form an unsymmetrical urea. nih.gov Symmetrical ureas can be formed if the starting amine is used in excess.
Carbamates: Carbamate functional groups are typically installed by reacting the amine with a chloroformate (e.g., ethyl chloroformate, benzyl (B1604629) chloroformate) or via reaction with an activated carbonate. nih.gov Carbamates are widely used as protecting groups for amines in multi-step synthesis due to their stability and orthogonal deprotection conditions. organic-chemistry.org For instance, the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) yields the N-Boc protected amine, a staple in organic synthesis.
Table 2: Synthesis of Amides, Ureas, and Carbamates
| Derivative | Reagent Type | Example Reagent | Product Linkage |
|---|---|---|---|
| Amide | Carboxylic Acid + Coupling Agent | R-COOH + EDCI | -NH-C(=O)-R |
| Urea | Isocyanate | R-N=C=O | -NH-C(=O)-NH-R |
| Carbamate | Chloroformate | R-O-C(=O)-Cl | -NH-C(=O)-O-R |
R represents a generic organic substituent; EDCI is a common coupling agent.
Transformation of the Fluorine Substituent (e.g., substitution, elimination)
The carbon-fluorine bond is the strongest single bond in organic chemistry, making the fluorine substituent on the cyclohexane (B81311) ring generally stable and resistant to transformation. Direct nucleophilic substitution of fluoride (B91410) is energetically unfavorable and requires specialized conditions, such as the use of highly reactive nucleophiles or activation via neighboring group participation.
Elimination reactions to form a cyclohexene (B86901) derivative by removing hydrogen fluoride (HF) would necessitate the use of a strong, sterically hindered base. The regiochemical and stereochemical outcome of such an elimination would be dependent on the conformational arrangement of the fluoro and adjacent proton substituents on the cyclohexane ring.
Cyclohexane Ring Modifications (e.g., oxidation, reduction, ring expansion/contraction)
The saturated carbocyclic core of this compound is relatively inert to chemical modification.
Oxidation: Oxidation of the C-H bonds on the cyclohexane ring typically requires powerful and often non-selective oxidizing agents. Targeted oxidation to form a cyclohexanone (B45756), for example, would be a challenging transformation without the presence of a directing group.
Reduction: As the cyclohexane ring is fully saturated, it is not susceptible to reduction under standard catalytic hydrogenation conditions.
Ring Expansion/Contraction: These transformations are complex, multi-step synthetic sequences and are not typically achieved in a single step from a simple substituted cyclohexane. Such modifications would likely involve strategic functionalization followed by rearrangement reactions, such as the Tiffeneau-Demjanov rearrangement, which can be initiated from an aminomethyl group on a cycloalkane.
Utility as a Chiral Building Block in Complex Chemical Synthesis
Chiral chemical synthesis is crucial in the development of new therapeutic agents and other functional molecules. nih.gov Optically pure compounds containing multiple stereocenters, such as specific isomers of this compound, are valuable chiral building blocks. enamine.net The defined three-dimensional arrangement of the amine, fluorine, and isopropyl groups on the cyclohexane ring provides a rigid and stereochemically rich scaffold. researchgate.net The amine group serves as a key functional handle, allowing this chiral fragment to be incorporated into larger, more complex target molecules. The presence of the fluorine atom can also be desirable to modulate the physicochemical properties of the final compound.
The primary amine of this compound is the most nucleophilic and reactive site, ensuring that coupling reactions, such as amide or urea formation, occur regioselectively at the nitrogen atom.
In stereoselective synthesis, the inherent chirality of the building block can be used to influence the stereochemical outcome of subsequent reactions. When the chiral amine is coupled to another molecule containing a prochiral center, the existing stereocenters on the cyclohexane ring can direct the approach of reagents, leading to the preferential formation of one diastereomer over another. This principle, known as diastereoselection, is a powerful strategy in asymmetric synthesis for constructing complex molecules with precise control over their three-dimensional structure.
Scaffold Diversity Generation
An extensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific studies focused on the derivatization of this compound for the purpose of scaffold diversity generation. While the principles of combinatorial chemistry and diversity-oriented synthesis are well-established for creating libraries of compounds for drug discovery and chemical biology, the application of these strategies to this particular fluorinated cyclohexylamine derivative has not been documented in published research.
The generation of scaffold diversity typically involves using a core molecule, such as this compound, and subjecting it to a variety of chemical reactions to create a collection of structurally distinct molecules. These reactions often target the functional groups of the core structure—in this case, the primary amine.
Hypothetically, the primary amine of this compound could serve as a handle for a range of chemical transformations to generate new scaffolds. Such transformations could include, but are not limited to:
Acylation Reactions: Reaction with a diverse set of carboxylic acids, acid chlorides, or sulfonyl chlorides to produce a library of amides and sulfonamides.
Reductive Amination: Condensation with a variety of aldehydes and ketones, followed by reduction, to yield a library of secondary and tertiary amines.
Multicomponent Reactions: Utilization in reactions like the Ugi or Passerini reaction, which combine three or four starting materials in a single step to rapidly generate complex and diverse molecular structures.
Cyclization Reactions: Intramolecular or intermolecular reactions to form heterocyclic systems, such as pyrrolidines, piperidines, or more complex fused or bridged scaffolds.
However, it is crucial to reiterate that while these are standard methods for generating scaffold diversity from primary amines, their specific application to this compound, including reaction conditions, yields, and the characterization of resulting scaffolds, is not reported in the scientific literature. Consequently, no data tables with detailed research findings can be provided. The exploration of this compound as a building block for creating diverse molecular scaffolds remains an open area for future research.
Future Research Directions and Methodological Advancements
Development of Novel Stereoselective Synthetic Pathways to 2-Fluoro-4-(propan-2-yl)cyclohexan-1-amine
The precise spatial arrangement of the fluorine and amine substituents on the cyclohexane (B81311) ring is critical for determining the molecule's properties. Consequently, the development of novel, highly stereoselective synthetic routes is a primary area of future research. Current strategies often face challenges in controlling diastereoselectivity, necessitating the exploration of more sophisticated catalytic systems.
Future work will likely focus on asymmetric fluorination and amination strategies. For instance, adapting methods like the highly π-facial selective and regioselective fluorination of chiral enamides could provide a viable route. nih.gov This approach uses N-F reagents to fluorinate an electron-rich olefin, with the subsequent trapping of a β-fluoro-iminium intermediate. nih.gov Another promising avenue is the use of photoredox catalysis, which has enabled unprecedented intermolecular [4+2] cycloadditions to create highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivity under mild, redox-neutral conditions. nih.gov Furthermore, desymmetrization of geminal difluoroalkanes using frustrated Lewis pairs (FLPs) where a chiral Lewis base is employed, presents an innovative method for creating stereoenriched monofluorides that are otherwise difficult to access. semanticscholar.org The pursuit of enantioselective fluorination using chiral catalysts continues to be a significant goal. le.ac.uk
Table 1: Potential Novel Stereoselective Synthetic Strategies
| Synthetic Strategy | Key Features | Potential Advantages for Target Molecule | Relevant Research Areas |
|---|---|---|---|
| Photocatalyzed [4+2] Cycloaddition | Utilizes light and a photocatalyst to form the cyclohexylamine core from precursors like benzocyclobutylamines and vinylketones. nih.gov | High atom economy, excellent diastereoselectivity, mild reaction conditions. nih.gov | Asymmetric catalysis, photochemistry. |
| Fluorination of Chiral Enamides | Involves selective fluorination of an electron-rich enamide olefin with reagents like Selectfluor™, followed by intermediate trapping and oxidation. nih.gov | High regioselectivity and stereoselectivity, creating a chiral α-fluoro-imide precursor. nih.gov | Asymmetric synthesis, organofluorine chemistry. |
| FLP-Mediated C-F Activation | Desymmetrization of a difluoro-precursor using a chiral Lewis base to achieve monoselective C-F activation and substitution. semanticscholar.org | Access to enantioenriched products from prochiral substrates, thermodynamic control of diastereoselectivity. semanticscholar.org | Frustrated Lewis pair chemistry, C-F bond activation. |
| Catalytic Aminofluorination | Direct addition of both amine and fluorine functionalities across an unsaturated precursor, potentially a cyclohexene (B86901) derivative. nih.gov | High efficiency and step-economy by forming two key bonds in one transformation. nih.gov | Transition-metal catalysis, fluorine chemistry. nih.gov |
In-Depth Mechanistic Studies of its Formation and Reactions
A thorough understanding of the reaction mechanisms governing the formation and subsequent reactions of this compound is essential for optimizing synthetic routes and predicting its chemical behavior. The presence of the highly electronegative fluorine atom can dramatically influence reaction pathways and outcomes compared to non-fluorinated analogues. rsc.org
Future mechanistic studies should employ a combination of kinetic analysis, isotopic labeling, and computational modeling. Key areas of investigation include the transition states of fluorination and amination steps to elucidate the origins of stereoselectivity. For example, in electrophilic fluorinations using N-F reagents, a polar reaction mechanism is often implicated, which can be probed through kinetic isotope effect studies. researchgate.net Understanding the influence of the solvent and catalyst on the stability of intermediates, such as iminium cations or radical species, will be crucial. Furthermore, investigating the reactivity of the amine and the C-F bond in subsequent transformations will define its utility as a synthetic building block. The unique electronic effects of fluorine substitution can alter the nucleophilicity of the amine and the lability of adjacent protons, opening up new reaction possibilities not seen in standard alkylation chemistry. rsc.org
Table 2: Key Mechanistic Questions for Investigation
| Mechanistic Aspect | Research Question | Proposed Investigative Techniques |
|---|---|---|
| Stereoselectivity Origin | What factors (steric, electronic, catalyst-substrate interaction) control the diastereomeric and enantiomeric outcome of the synthesis? | Computational modeling (DFT) of transition states, kinetic studies with varied catalysts and substrates. |
| Role of Fluorine | How does the C-F bond influence the regioselectivity and rate of the key bond-forming steps? | Hammett analysis, comparative studies with non-fluorinated analogues, NMR and computational studies of intermediates. rsc.org |
| Intermediate Species | What are the key reactive intermediates (e.g., carbocations, iminium ions, radicals) and what is their stability and fate? | In-situ spectroscopy (NMR, IR), trapping experiments, mass spectrometry. |
| Subsequent Reactivity | How does the fluorine substituent affect the pKa and nucleophilicity of the amine group and the reactivity of the cyclohexane ring? | pKa measurements, kinetic studies of N-alkylation or N-acylation reactions, exploration of elimination or substitution reactions at the C-F bond. |
Exploration of Supramolecular Interactions in the Solid State and Solution
The combination of a polar C-F bond and a hydrogen-bonding amine group on a conformationally distinct cyclohexane scaffold makes this compound a prime candidate for forming ordered supramolecular assemblies. The study of these non-covalent interactions is critical for applications in materials science and crystal engineering.
Research in this area will focus on synthesizing and crystallizing different stereoisomers to investigate how their geometry dictates packing in the solid state. Single-crystal X-ray diffraction will be the primary tool to identify key intermolecular interactions, such as N-H···F, N-H···N hydrogen bonds, and dipole-dipole interactions arising from the C-F bond. Recent work on "Janus faced" fluorocyclohexanes, which have distinct polar (fluorinated) and nonpolar (hydrogenated) faces, demonstrates that such molecules can assemble into highly ordered stacks driven by electrostatic attraction. st-andrews.ac.ukst-andrews.ac.uk This principle could be extended to the target molecule, where the interplay between the amine and fluorine could lead to complex and potentially functional solid-state architectures. st-andrews.ac.ukrsc.org In solution, techniques like variable-temperature NMR and circular dichroism can probe aggregation behavior and the formation of supramolecular polymers. researchgate.netnih.gov
Table 3: Supramolecular Interactions and Characterization Methods
| Type of Interaction | Description | Primary Analytical Technique(s) |
|---|---|---|
| Hydrogen Bonding | Interaction between the amine (donor) and the fluorine or another amine's nitrogen (acceptor). | Single-Crystal X-ray Diffraction, Solid-State NMR, FT-IR Spectroscopy. |
| Dipole-Dipole Interactions | Attraction between the positive end of one C-F dipole and the negative end of another. | Single-Crystal X-ray Diffraction, Computational Modeling (Electrostatic Potential Maps). nih.gov |
| van der Waals Forces | Non-specific attractive forces between the alkyl portions (isopropyl and cyclohexane ring). | Single-Crystal X-ray Diffraction. |
| Solution-Phase Aggregation | Self-assembly into larger structures in solution driven by the above interactions. | NMR (DOSY, NOESY), Dynamic Light Scattering (DLS), Circular Dichroism (for chiral isomers). researchgate.netbath.ac.uk |
Advanced Computational Modeling for Refined Conformational and Reactive Predictions
Computational chemistry provides a powerful lens for understanding and predicting the behavior of molecules at an atomic level, complementing experimental findings. walshmedicalmedia.com For this compound, advanced modeling will be indispensable for elucidating its complex conformational landscape and predicting its reactivity.
Future computational work will utilize high-level quantum mechanical methods, particularly Density Functional Theory (DFT), to achieve several goals. scienceopen.com First, it can map the potential energy surface of the various chair and boat conformations, determining the relative stabilities of different stereoisomers and the energetic barriers to ring inversion. This is crucial as the axial versus equatorial positioning of the fluoro, amino, and isopropyl groups profoundly impacts reactivity and intermolecular interactions. Second, modeling can predict spectroscopic properties, such as NMR chemical shifts, which can be used to verify experimentally determined structures. nih.gov Third, by calculating reaction profiles and transition state energies, computational studies can predict the feasibility and selectivity of synthetic reactions and explain experimentally observed outcomes, thereby guiding the design of new catalysts and reaction conditions. chemrxiv.org
Table 4: Application of Computational Methods
| Computational Method | Property to be Predicted | Significance |
|---|---|---|
| Density Functional Theory (DFT) | Conformational energies of stereoisomers (e.g., chair/boat, axial/equatorial). | Determines the most stable ground-state structures and their relative populations. scienceopen.com |
| DFT / Ab initio calculations | Transition state structures and activation energies for synthetic reactions. | Predicts reaction rates and stereochemical outcomes, aiding in mechanism elucidation. chemrxiv.org |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature and strength of non-covalent interactions (e.g., hydrogen bonds). | Quantifies supramolecular forces responsible for solid-state packing and solution assembly. |
| Gauge-Independent Atomic Orbital (GIAO) NMR Calculations | 1H, 13C, and 19F NMR chemical shifts. | Aids in the structural assignment of synthesized isomers by comparing calculated and experimental spectra. nih.gov |
| Molecular Dynamics (MD) Simulations | Behavior in solution, including aggregation and interaction with solvent molecules. | Provides insight into dynamic processes and supramolecular chemistry in the solution phase. |
Integration of Machine Learning for Retrosynthesis and Reaction Optimization in Fluoroamine Synthesis
The fields of organic synthesis and artificial intelligence are increasingly intersecting, with machine learning (ML) offering powerful new tools for designing synthetic routes and optimizing reaction conditions.
Table 5: Machine Learning in the Synthesis Workflow
| Application | ML Approach | Function | Expected Outcome |
|---|---|---|---|
| Retrosynthesis Planning | Template-free models (e.g., Sequence-to-Sequence, Graph Neural Networks). arxiv.orgillinois.edu | Learns chemical rules from reaction data to propose disconnections of the target molecule. | Generation of novel and diverse synthetic routes from commercially available precursors. engineering.org.cn |
| Forward Reaction Prediction | Models trained to predict the product(s) of given reactants and conditions. | Validates the feasibility of steps proposed during retrosynthesis planning. mdpi.com | Increased confidence in proposed synthetic routes before experimental validation. |
| Reaction Condition Optimization | Bayesian Optimization, Neural Networks. ucla.edu | Builds a statistical model of the reaction landscape to intelligently select experiments. | Rapid identification of optimal reaction conditions (yield, selectivity) with fewer experiments. u-strasbg.fr |
| Catalyst Selection/Design | Supervised learning models trained on catalyst structure-performance data. | Predicts the performance of potential catalysts for a specific transformation. | Rational selection of catalysts for high efficiency and stereoselectivity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
